molecular formula C17H18N2O3 B5758722 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide

Cat. No. B5758722
M. Wt: 298.34 g/mol
InChI Key: JSVBFNVZDIYQGT-UHFFFAOYSA-N
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Description

2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-(3-acetamidophenoxy)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce seizure activity. It has also been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also exhibits a range of therapeutic properties, making it a versatile compound for use in various experimental settings. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties and may be able to provide an alternative to traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used to develop new therapies.

Synthesis Methods

The synthesis of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide involves the reaction of 3-aminoacetophenone with 4-methylphenyl magnesium bromide, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by reacting the acetylated product with 2-chloroethoxybenzene in the presence of potassium carbonate.

Scientific Research Applications

2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)11-22-16-5-3-4-15(10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVBFNVZDIYQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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